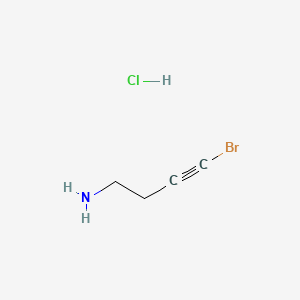

4-Bromobut-3-yn-1-aminehydrochloride

Description

The Significance of Functionalized Alkyne-Amine Scaffolds in Advanced Organic Chemistry

In the field of advanced organic chemistry, molecular scaffolds that incorporate multiple, distinct functional groups are of paramount importance. Among these, structures containing both an alkyne and an amine moiety, commonly known as propargylamines, have emerged as exceptionally valuable building blocks. researchgate.netacs.org Their significance lies in the versatile reactivity of each functional group, which can be addressed selectively to construct complex molecular architectures.

Alkynes are foundational starting materials in organic synthesis, prized for their ability to participate in a wide array of transformations. nih.gov The carbon-carbon triple bond can undergo reactions such as electrophilic additions, cycloadditions, and various coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.commdpi.com The terminal alkyne, in particular, possesses an acidic proton that can be removed to form a metal acetylide, a potent nucleophile for creating new C-C bonds. masterorganicchemistry.com

The amine group, a key feature of countless biologically active molecules, provides a site for nucleophilic attack, N-alkylation, acylation, and the formation of various heterocyclic systems. The combination of these two functionalities within a single alkyne-amine scaffold creates a powerful synthon for diversity-oriented synthesis. This is particularly evident in the development of multicomponent reactions, such as the widely used Aldehyde-Alkyne-Amine (A³) coupling, which provides an atom-economical route to propargylamines from readily available starting materials. researchgate.netacs.org These scaffolds are key intermediates in the synthesis of nitrogen-containing natural products, pharmaceuticals, and agrochemicals, making them a central focus in modern drug discovery and medicinal chemistry. nih.govacs.org

Overview of 4-Bromobut-3-yn-1-amine (B12614840) hydrochloride as a Multifunctional Building Block

4-Bromobut-3-yn-1-amine hydrochloride is a prime example of a multifunctional building block, integrating three distinct reactive centers into a compact four-carbon chain: a primary amine (as its hydrochloride salt), a bromo-substituted alkyne, and the alkyne triple bond itself. This strategic arrangement of functional groups allows for a programmed, stepwise approach to molecular construction, making it a highly valuable reagent in synthetic chemistry.

The term "multifunctional building block" refers to an organic compound with selectively addressable functional groups, enabling its practical use in the modular assembly of more complex molecules, such as novel drug candidates. alfa-chemistry.com The utility of 4-Bromobut-3-yn-1-amine hydrochloride stems from the orthogonal reactivity of its constituent parts.

The Primary Amine: Presented as a stable hydrochloride salt, the primary amine can be readily liberated to act as a nucleophile. It can participate in reactions such as N-acylation to form amides, reductive amination with aldehydes or ketones, and as a precursor for the synthesis of various nitrogen-containing heterocycles.

The Bromoalkyne: The carbon-bromine bond at the sp-hybridized carbon is a key site for cross-coupling reactions. It can function as an electrophilic partner in various metal-catalyzed transformations, such as the Sonogashira coupling, enabling the direct attachment of aryl, vinyl, or other alkynyl groups. This provides a powerful method for extending the carbon framework.

The Alkyne Triple Bond: The π-system of the alkyne is susceptible to a range of addition reactions. It can be hydrogenated to form the corresponding alkene (with control over cis/trans stereochemistry) or alkane, or it can undergo hydration to yield a carbonyl compound. masterorganicchemistry.comwikipedia.org Furthermore, it is a competent partner in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition (a cornerstone of "click chemistry"), to form triazole rings. sigmaaldrich.com

The combination of these features in one molecule allows chemists to devise synthetic routes where each functional group is modified in a planned sequence, providing rapid access to diverse and complex molecular targets.

Table 1: Properties of 4-Bromobut-3-yn-1-amine hydrochloride Note: Data is compiled from publicly available chemical information databases, excluding the specified sources.

| Property | Value |

| IUPAC Name | 4-bromobut-3-yn-1-amine;hydrochloride |

| Molecular Formula | C₄H₇BrClN |

| Molecular Weight | 188.47 g/mol |

| CAS Number | 1187848-03-8 |

| Physical Form | Solid |

Table 2: Reactivity Profile of 4-Bromobut-3-yn-1-amine hydrochloride

| Functional Group | Potential Reactions | Synthetic Outcome |

| Primary Amine (as -NH₃⁺Cl⁻) | N-Acylation, N-Alkylation, Reductive Amination, Heterocycle Formation | Introduction of amide, secondary/tertiary amine functionalities; construction of N-heterocycles. |

| Bromoalkyne (C≡C-Br) | Sonogashira Coupling, Other Cross-Coupling Reactions | Formation of new C-C bonds, linking the scaffold to aryl, vinyl, or other alkynyl groups. |

| Alkyne (C≡C) | Catalytic Hydrogenation, Hydration, Cycloaddition (e.g., Click Chemistry) | Conversion to alkene or alkane; formation of ketones/aldehydes; synthesis of triazoles and other heterocycles. |

Historical Context and Evolution of Research on Related Brominated Alkynes and Amines

The development of reagents like 4-Bromobut-3-yn-1-amine hydrochloride is built upon a long history of research into the fundamental reactivity of its constituent parts. The story begins with the discovery of bromine in 1826 by Antoine-Jérôme Balard. While its initial adoption was slow, bromine and its derivatives became indispensable tools in organic synthesis, particularly for the preparation of organobromides which serve as versatile intermediates for substitution and coupling reactions. The halogenation of alkynes, for instance, has been a subject of study for decades, providing routes to di- and tetra-haloalkanes and, importantly, vinyl bromides. wikipedia.orgmasterorganicchemistry.com

The study of alkynes, or acetylenes, has also undergone significant evolution. Initially generated from calcium carbide or via double dehydrohalogenation of dihaloalkanes, alkynes were recognized early on as important precursors for producing other functional groups. wikipedia.org The discovery of methods to selectively reduce alkynes to cis- or trans-alkenes, and the development of metal-catalyzed cross-coupling reactions in the 20th century, dramatically expanded their synthetic utility and cemented their status as essential building blocks. masterorganicchemistry.com

Research into propargylamines, the structural class to which the target compound belongs, has seen a rapid acceleration in recent decades. While classical synthetic methods existed, the advent of efficient, catalyst-driven multicomponent reactions like the A³ coupling revolutionized access to these scaffolds. acs.orgresearchgate.net This progress has allowed for the systematic exploration of propargylamine (B41283) derivatives in medicinal chemistry, leading to their identification in numerous biologically active compounds. nih.gov The convergence of these distinct research streams—the utility of organobromides, the versatility of the alkyne bond, and the strategic importance of the propargylamine motif—has culminated in the design of sophisticated, multifunctional reagents like 4-Bromobut-3-yn-1-amine hydrochloride for use in modern, efficient organic synthesis.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H7BrClN |

|---|---|

Molecular Weight |

184.46 g/mol |

IUPAC Name |

4-bromobut-3-yn-1-amine;hydrochloride |

InChI |

InChI=1S/C4H6BrN.ClH/c5-3-1-2-4-6;/h2,4,6H2;1H |

InChI Key |

OWMZMWGSZYUQGW-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)C#CBr.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromobut 3 Yn 1 Aminehydrochloride and Its Precursors

Strategic Approaches to the Synthesis of the Parent But-3-yn-1-amine Scaffold

Preparation Routes and Reaction Conditions

The primary methods for synthesizing But-3-yn-1-amine involve the transformation of commercially available C4 building blocks. Key strategies include nucleophilic substitution reactions and the reduction of nitrogen-containing functional groups.

One common approach begins with 3-Butyn-1-ol . This method typically involves converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source like ammonia (B1221849) or a protected amine equivalent like phthalimide (B116566) (the Gabriel synthesis). chemicalbook.comwikipedia.org The Gabriel synthesis is often preferred as it prevents the over-alkylation that can occur when using ammonia, which can lead to the formation of secondary and tertiary amines. chemistrysteps.com The reaction with potassium phthalimide forms N-(3-Butynyl)phthalimide, which is then cleaved, often using hydrazine (B178648), to release the primary amine.

Another viable route is the alkylation of an acetylene (B1199291) anion . This involves the deprotonation of acetylene to form sodium acetylide, which then acts as a nucleophile. chemicalbook.com Reaction with a suitable two-carbon electrophile containing a masked or protected amine group, such as N-(2-bromoethyl)phthalimide, can form the carbon skeleton. Subsequent deprotection yields the desired product.

Reductive methods offer an alternative. For instance, the reduction of 4-azido-1-butyne using a reducing agent like hydrazine hydrate (B1144303) provides a direct route to the amine. lookchem.com Similarly, the reduction of a corresponding nitrile, if accessible, using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄), is a standard method for primary amine synthesis. libretexts.orglumenlearning.com

Comparative Analysis of Synthetic Efficiency and Yields

The choice of synthetic route is often dictated by a balance of yield, purity, cost, and scalability. The Gabriel synthesis, while multi-step, is renowned for producing clean primary amines with high yields, effectively avoiding the polyalkylation issue. chemistrysteps.com Reductive amination of corresponding aldehydes or ketones can also be highly efficient. libretexts.orgorganic-chemistry.org In contrast, direct alkylation with ammonia often results in a mixture of primary, secondary, and tertiary amines, which necessitates challenging purification and typically leads to lower yields of the desired primary amine. studymind.co.ukchemguide.co.uk

| Starting Material | Key Reagents | General Reaction Type | Typical Yields | Advantages | Disadvantages |

|---|---|---|---|---|---|

| 3-Butyn-1-ol | 1. TsCl, Pyridine 2. NaN₃ 3. H₂, Pd/C | Hydroxyl to Azide (B81097), then Reduction | Good to High | Readily available starting material, clean reduction. | Multi-step process, use of potentially hazardous azide. |

| 3-Butyn-1-ol | 1. PPh₃, DIAD 2. Phthalimide 3. Hydrazine | Mitsunobu Reaction / Gabriel Synthesis | High | High purity of primary amine, avoids over-alkylation. | Stoichiometric by-products from Mitsunobu reagents. |

| 4-Chloro-1-butyne | Ammonia (excess) | Nucleophilic Substitution | Low to Moderate | Direct, uses inexpensive reagents. | Forms a mixture of primary, secondary, and tertiary amines. chemguide.co.uk |

| 4-Azido-1-butyne | Hydrazine hydrate | Azide Reduction | High (e.g., ~92%) lookchem.com | High yield, chemoselective. lookchem.com | Precursor may not be readily available. |

Introduction of the Bromo Substituent: Stereoselective Bromination Techniques

With the But-3-yn-1-amine scaffold in hand (or, more practically, its N-protected form), the next crucial step is the introduction of the bromine atom onto the terminal alkyne carbon. This requires a reaction that is highly regioselective for the sp-hybridized carbon.

Regioselective and Stereoselective Control in Bromination Reactions

The target molecule, 4-Bromobut-3-yn-1-amine (B12614840), is a 1-bromoalkyne. The synthesis of such compounds is typically achieved through the electrophilic halogenation of a terminal alkyne. acs.org A common and effective method involves treating the terminal alkyne with an electrophilic bromine source in the presence of a base.

One of the most frequently used methods for this transformation is the reaction with N-Bromosuccinimide (NBS) , often with a catalytic amount of a silver salt, such as silver nitrate (B79036) (AgNO₃). acs.org The silver ion is believed to act as a Lewis acid, coordinating to the alkyne and making it more susceptible to electrophilic attack by the bromine from NBS. This method is valued for its mild reaction conditions and high efficiency. acs.org

Another approach involves the use of hypervalent iodine reagents, which can mediate oxidative bromination with excellent chemoselectivity for mono-bromination. frontiersin.org For instance, a system using (diacetoxyiodo)benzene (B116549) (PIDA) with tetrabutylammonium (B224687) bromide (TBAB) is specific for generating 1-bromoalkynes. frontiersin.org

It is important to distinguish this reaction from the addition of bromine (Br₂) across the alkyne triple bond. The addition of one equivalent of Br₂ to an alkyne typically proceeds through a bridged bromonium ion intermediate, leading to an anti-addition product, a trans-dibromoalkene. masterorganicchemistry.comlibretexts.orglibretexts.org The addition of a second equivalent results in a tetrabromoalkane. masterorganicchemistry.com Therefore, reagents and conditions must be chosen specifically for substitution of the acetylenic proton, not addition to the triple bond.

Investigative Studies on By-product Formation

The primary challenge in the bromination step is to prevent the formation of undesired by-products. If reaction conditions are not carefully controlled, several side reactions can occur.

Dibromoalkene Formation : As mentioned, the addition of bromine across the π-system of the alkyne is a potential side reaction, leading to 1,2-dibromoalkene products. This is more common when using molecular bromine (Br₂) as the reagent. libretexts.org

Dimerization : Base-mediated coupling of the terminal alkyne starting material can lead to symmetrical 1,3-diyne by-products (Glaser coupling), although this is generally minimized under the conditions used for electrophilic bromination.

Reaction with the Amine : The unprotected amine is nucleophilic and basic, and it can react with electrophilic brominating agents or participate in acid-base reactions, complicating the synthesis. This underscores the necessity of amine protection, as discussed in the following section.

Controlling the stoichiometry of the brominating agent and using mild, selective reagents like NBS/AgNO₃ are key to minimizing these by-products and achieving a high yield of the desired 1-bromoalkyne. acs.org

Amine Protection and Deprotection Strategies in the Synthesis of 4-Bromobut-3-yn-1-amine hydrochloride

Given the reactivity of the primary amine, its protection is a critical step that must be performed before the bromination of the alkyne. libretexts.org The choice of protecting group is vital, as it must be stable to the bromination conditions and easily removable to yield the final product.

The most common and suitable protecting group for this synthesis is the tert-butyloxycarbonyl (Boc) group . fishersci.co.uk It is introduced by reacting the But-3-yn-1-amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The resulting Boc-protected amine is stable under the neutral or slightly basic conditions of NBS-mediated bromination.

Other potential protecting groups include the benzyl (B1604629) (Bn) group, which is stable but requires harsher deprotection conditions (catalytic hydrogenolysis), and the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. fishersci.co.ukmasterorganicchemistry.comnih.gov However, the Boc group offers a distinct advantage for this specific target molecule.

The deprotection of a Boc-protected amine is achieved under acidic conditions. fishersci.co.ukmasterorganicchemistry.com Treatment of the Boc-protected 4-Bromobut-3-yn-1-amine with hydrochloric acid (HCl) serves a dual purpose: it cleaves the Boc group to reveal the primary amine and simultaneously forms the hydrochloride salt. This elegant final step directly yields the target compound, 4-Bromobut-3-yn-1-amine hydrochloride, in a single, efficient operation. The by-products of this deprotection are isobutene and carbon dioxide, which are volatile and easily removed. masterorganicchemistry.com

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Condition | Suitability for this Synthesis |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., HCl, TFA) fishersci.co.ukmasterorganicchemistry.com | Excellent; deprotection with HCl directly forms the final hydrochloride salt. |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.com | Moderate; hydrogenolysis may affect the alkyne. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.com | Poor; the basic conditions for deprotection are not ideal for the final product isolation as a salt. |

Developments in One-Pot and Multicomponent Synthesis Involving Structural Analogs

Haloalkynes are versatile building blocks in organic synthesis, serving as key substrates in a variety of transition-metal-catalyzed and metal-free transformations. acs.orgresearchgate.net Their reactivity makes them ideal candidates for inclusion in MCRs designed to rapidly build molecular complexity. rsc.org The development of mild and convenient methods for preparing bromoalkynes, such as the electrophilic bromination of terminal alkynes using N-bromosuccinimide (NBS) and a silver catalyst, has further increased their utility in these advanced synthetic approaches. acs.org

Research into multicomponent reactions involving haloalkynes and amines has yielded efficient protocols for synthesizing a range of valuable compounds. A notable example is the highly efficient, three-component condensation of haloalkynes, amines, and sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) to produce thioamides. acs.org This method is applicable to a series of primary, secondary, and tertiary amines, as well as various alkynyl bromides, demonstrating the broad scope of this approach. acs.org

Another significant development is the copper-catalyzed one-pot domino synthesis of naphthalene (B1677914) derivatives, which proceeds from haloalkynes and amines. acs.org The proposed mechanism involves the initial formation of a ynamine intermediate from the haloalkyne and amine, followed by a dimerization of the ynamine. This transformation provides a novel pathway for applying haloalkyne chemistry. acs.org The versatility of alkynes in MCRs extends to the synthesis of diverse molecular skeletons, including propargylamines, which are valuable intermediates in medicinal chemistry. rsc.org

The table below summarizes key findings in the development of one-pot and multicomponent reactions that utilize structural analogs of 4-Bromobut-3-yn-1-amine hydrochloride, highlighting the reactants, reaction type, and resulting products.

| Reactants | Reaction Type | Product Type | Catalyst/Key Reagents | Ref. |

| Haloalkynes, Amines, Na₂S·9H₂O | Three-Component Condensation | Thioamides | None specified | acs.org |

| Haloalkynes, Amines | One-Pot Domino Synthesis | Naphthalene Derivatives | Copper catalyst | acs.org |

| Bromoalkyne derivatives, Sulfinic acid, H₂O | Multicomponent Reaction | α,α-bis-sulfonyl arylketones | Visible-light irradiation | rsc.org |

| Aldehyde, Amine, Alkyne | A³ Coupling (Aldehyde-Alkyne-Amine) | Propargylamines | Metal catalysts | nih.gov |

These examples underscore the potential for applying one-pot and multicomponent strategies to synthesize complex molecules from haloalkyne and amine precursors. The principles demonstrated in the synthesis of these structural analogs provide a foundational framework for the potential future development of streamlined synthetic routes to 4-Bromobut-3-yn-1-amine hydrochloride.

Chemical Reactivity and Mechanistic Investigations of 4 Bromobut 3 Yn 1 Aminehydrochloride

Reactivity of the Terminal Alkyne Moiety

The carbon-carbon triple bond in 4-Bromobut-3-yn-1-amine (B12614840) hydrochloride is a site of rich chemical reactivity, amenable to a variety of transformations, including coupling reactions, additions, and cycloadditions.

Copper-Catalyzed Coupling Reactions (e.g., Sonogashira, Click Chemistry)

The terminal bromoalkyne functionality is a key feature for participating in powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling:

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govorganic-chemistry.orgwikipedia.org While specific studies on 4-Bromobut-3-yn-1-amine hydrochloride are not extensively documented, the reactivity of the bromoalkyne suggests its potential as a substrate in Sonogashira-type couplings. The reaction typically proceeds under mild conditions, often at room temperature, using a base such as an amine to neutralize the hydrogen halide formed. nih.govwikipedia.org

A general scheme for the Sonogashira coupling involving a bromoalkyne is depicted below:

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | Room Temp. | Not specified | nih.gov |

| Pd(OAc)₂/PPh₃/CuI | Et₃N | DMF | 100 | Not specified | nih.gov |

Table 1: Typical Conditions for Sonogashira Coupling of Bromoalkynes.

Click Chemistry:

The terminal alkyne can also participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles. nih.govwikipedia.org This reaction is known for its high efficiency, regioselectivity (forming the 1,4-disubstituted product), and tolerance of a wide range of functional groups. nih.gov The primary amine of 4-Bromobut-3-yn-1-amine hydrochloride would likely require protection prior to this reaction to avoid side reactions.

The general reaction is as follows:

| Copper Source | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuSO₄·5H₂O/Sodium Ascorbate | None | t-BuOH/H₂O | Room Temp. | Not specified | nih.gov |

| CuI | None | Various | Room Temp. | Not specified | wikipedia.org |

Table 2: Common Catalytic Systems for Copper-Catalyzed Azide-Alkyne Cycloaddition.

Hydration, Hydrohalogenation, and Other Addition Reactions

The alkyne moiety can undergo various addition reactions. Hydration of the terminal alkyne, typically catalyzed by mercury(II) salts, would be expected to yield a methyl ketone after tautomerization of the initially formed enol. Hydrohalogenation with H-X (where X is a halide) would proceed via an electrophilic addition mechanism. The regioselectivity of this addition would be influenced by the electronic effects of the substituents.

Cycloaddition Reactions

Alkynes are excellent dienophiles in Diels-Alder reactions and can also participate in 1,3-dipolar cycloadditions. wikipedia.org For instance, reaction with an azide (B81097) (Huisgen 1,3-dipolar cycloaddition) can lead to the formation of a triazole ring. wikipedia.org The bromo-substituent on the alkyne can influence the regioselectivity of these cycloadditions.

Transformations Involving the Primary Amine Functionality

The primary amine group in 4-Bromobut-3-yn-1-amine hydrochloride is a nucleophilic center and can undergo a variety of common amine reactions.

Alkylation and Acylation Reactions

Alkylation: The primary amine can be alkylated by reaction with alkyl halides. msu.edu Over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, is a common issue and can be controlled by adjusting the stoichiometry of the reactants.

Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This reaction is often used to protect the amine group during other transformations.

| Acylating Agent | Base | Solvent | Temperature (°C) | General Yield |

| Acetyl Chloride | Pyridine | CH₂Cl₂ | 0 to Room Temp. | High |

| Acetic Anhydride | Et₃N | THF | Room Temp. | High |

Table 3: General Conditions for N-Acylation of Primary Amines.

Amine-Mediated Cyclization Pathways

The presence of both a nucleophilic amine and an electrophilic bromoalkyne within the same molecule opens up the possibility of intramolecular cyclization reactions to form heterocyclic structures. For instance, under appropriate conditions, an intramolecular nucleophilic attack of the amine on the alkyne could lead to the formation of a pyrrolidine (B122466) derivative. The regioselectivity of such a cyclization (e.g., 5-endo-dig vs. 5-exo-dig) would be a key consideration, governed by Baldwin's rules and the specific reaction conditions. The synthesis of pyrrolidine rings is a significant area of organic chemistry due to their prevalence in bioactive molecules. enamine.netmdpi.comorganic-chemistry.org While direct cyclization of 4-Bromobut-3-yn-1-amine hydrochloride is not widely reported, the potential for such transformations makes it an interesting precursor for heterocyclic synthesis.

Condensation Reactions

The primary amine functionality in 4-Bromobut-3-yn-1-amine hydrochloride is a key site for condensation reactions, particularly with carbonyl compounds such as aldehydes and ketones. These reactions typically proceed via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form an imine (Schiff base). oxfordsciencetrove.comlibretexts.org The reaction is generally reversible and often catalyzed by acid. oxfordsciencetrove.comlibretexts.org The hydrochloride salt of the amine may require neutralization or careful pH control to enable the free amine to act as a nucleophile. libretexts.org

The general mechanism involves the formation of a hemiaminal intermediate, which then eliminates a molecule of water to yield the C=N double bond of the imine. youtube.com The reactivity in these condensation reactions is influenced by the steric and electronic properties of both the amine and the carbonyl compound.

| Carbonyl Compound | Product Type | General Conditions |

|---|---|---|

| Aldehyde (R-CHO) | Imine (Schiff Base) | Acid or base catalysis, removal of water |

| Ketone (R-CO-R') | Imine (Schiff Base) | Acid catalysis, often requires more forcing conditions than aldehydes |

Reactions of the Bromine Substituent

The bromine atom attached to the sp-hybridized carbon of the alkyne is a focal point for a variety of transformations, including nucleophilic substitutions, organometallic cross-coupling reactions, and radical reactions.

The carbon-bromine bond in bromoalkynes is susceptible to nucleophilic attack. The sp-hybridization of the carbon atom makes it more electronegative than an sp2 or sp3 carbon, influencing the reactivity. Nucleophiles can attack the carbon atom, leading to the displacement of the bromide ion. A wide range of nucleophiles can be employed in these reactions.

Common nucleophiles for substitution on bromoalkynes include:

Amines: Can lead to the formation of ynamines.

Thiolates: Result in the formation of alkynyl thioethers.

Alkoxides and Phenoxides: Yield alkynyl ethers.

Cyanide: Produces alkynyl nitriles.

Azides: Form alkynyl azides.

The success and rate of these reactions depend on the nucleophilicity of the attacking species, the solvent, and the reaction temperature.

| Nucleophile | Potential Product | Reaction Type |

|---|---|---|

| R₂NH (Secondary Amine) | 4-(Dialkylamino)but-3-yn-1-amine | Amino-de-bromination |

| R-SH (Thiol) / Base | 4-(Alkylthio)but-3-yn-1-amine | Thio-de-bromination |

| R-OH (Alcohol) / Base | 4-Alkoxybut-3-yn-1-amine | Alkoxy-de-bromination |

| NaCN | 5-Aminopent-2-ynenitrile | Cyano-de-bromination |

The carbon-bromine bond in 4-Bromobut-3-yn-1-amine hydrochloride is a suitable handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon bond formation.

Suzuki Coupling: This reaction involves the coupling of the bromoalkyne with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org While less common for bromoalkynes compared to aryl or vinyl halides, Suzuki couplings of bromoalkynes have been reported and provide a route to substituted alkynes. wikipedia.orgmdpi.com

Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. masterorganicchemistry.com The use of bromoalkynes in Heck-type reactions is less conventional but can lead to the formation of enynes or other conjugated systems, depending on the reaction partner and conditions. nih.gov

Sonogashira Coupling: Although not explicitly requested, the Sonogashira coupling is a highly relevant and widely used reaction for bromoalkynes. It involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In the context of 4-Bromobut-3-yn-1-amine hydrochloride, the bromoalkyne itself would act as the electrophilic partner, coupling with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. scirp.orgacs.org

| Reaction | Coupling Partner | Typical Catalyst System | Potential Product |

|---|---|---|---|

| Suzuki | R-B(OH)₂ | Pd(0) catalyst, Base | 4-Substituted-but-3-yn-1-amine |

| Heck | Alkene | Pd(0) catalyst, Base | Conjugated enynes |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Substituted diynes |

The carbon-bromine bond in 4-Bromobut-3-yn-1-amine hydrochloride can undergo homolytic cleavage to generate a carbon-centered radical. This reactivity is often exploited in radical cyclization reactions, particularly when a suitable radical acceptor is present within the molecule. wikipedia.org For instance, if the amine nitrogen is functionalized with an alkenyl group (e.g., an N-allyl group), a radical generated at the acetylenic carbon can undergo an intramolecular cyclization onto the double bond to form nitrogen-containing heterocycles. mdpi.comnih.gov These reactions are typically initiated by radical initiators (e.g., AIBN) or through photoredox catalysis. rsc.org The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the specific reaction conditions.

Cascade and Tandem Reactions Utilizing Multiple Reactive Sites

The presence of both a nucleophilic amine and an electrophilic bromoalkyne within the same molecule makes 4-Bromobut-3-yn-1-amine hydrochloride an excellent substrate for cascade and tandem reactions. These reactions, where multiple bond-forming events occur in a single pot, are highly efficient in building molecular complexity. psu.edu

An example of a potential cascade reaction would be an initial intermolecular reaction at one site, which then triggers a subsequent intramolecular reaction at the other site. For instance, reaction of the amine with a molecule containing both an electrophilic site and a nucleophilic site could be followed by an intramolecular cyclization involving the bromoalkyne.

Furthermore, intramolecular reactions can occur. For example, under basic conditions, the deprotonated amine could potentially act as an internal nucleophile, leading to cyclization, although the formation of a four-membered ring would be kinetically disfavored. However, if the carbon chain were longer, such intramolecular cyclizations would be more probable.

Theoretical and Computational Studies of Reaction Mechanisms

Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating the reaction mechanisms, transition states, and reactivity of molecules like 4-Bromobut-3-yn-1-amine hydrochloride.

Theoretical studies can provide insights into:

Bond Dissociation Energies (BDEs): Calculations of the C-Br bond dissociation energy can help predict the feasibility of radical reactions and compare the reactivity to other haloalkanes and haloalkenes. rsc.orgnih.gov

Nucleophilic Attack: Computational models can map the potential energy surface for the attack of various nucleophiles on the bromoalkyne, helping to understand the reaction kinetics and regioselectivity.

Reaction Pathways: DFT can be used to compare the energy barriers of different reaction pathways, such as concerted versus stepwise mechanisms in cross-coupling reactions or the regioselectivity in cyclization reactions.

Electronic Properties: Analysis of the molecular orbitals (e.g., HOMO and LUMO) and charge distribution can explain the observed reactivity patterns of the amine and bromoalkyne functionalities.

For instance, computational studies on related systems have been used to understand the mechanism of nucleophilic aromatic substitution and the factors influencing the activation barriers in various organic reactions. nih.govresearchgate.net Similar studies on 4-Bromobut-3-yn-1-amine hydrochloride could provide a deeper understanding of its chemical behavior.

Density Functional Theory (DFT) Calculations on Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. mdpi.com For a molecule like 4-Bromobut-3-yn-1-amine hydrochloride, DFT calculations are invaluable for mapping out potential energy surfaces of its reactions, particularly for identifying and characterizing transition states.

DFT can be employed to model reactions typical for haloalkynes, such as electrophilic additions. libretexts.org For instance, in the addition of an electrophile (E+) across the triple bond, DFT can locate the transition state structure and calculate its energy, which corresponds to the activation energy of the reaction. researchgate.net This allows for a quantitative prediction of reaction rates and a deeper understanding of the reaction mechanism. Researchers can distinguish between different possible pathways, such as the formation of a vinyl cation intermediate versus a concerted mechanism. libretexts.orgresearchgate.net

A DFT study on the bromination of alkynes, for example, could reveal the structure of the key transition state. researchgate.net It would likely involve the formation of a cyclic bromonium ion-like structure, which DFT can optimize to provide precise bond lengths and angles. wikipedia.org The calculated energy of this transition state, relative to the reactants, is a critical parameter for understanding the reaction's feasibility.

To illustrate the type of data generated from such a study, a hypothetical DFT calculation for the electrophilic addition of HBr to the parent compound 4-bromobut-3-yn-1-amine could yield the following results:

Table 1: Hypothetical DFT-Calculated Energy Profile for HBr Addition

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Feature (Å) |

| Reactants (Molecule + HBr) | B3LYP/6-311+G(d,p) | 0.0 | C≡C: 1.21, C-Br: 1.83 |

| Transition State (TS1) | B3LYP/6-311+G(d,p) | +15.2 | C-H forming: 1.55, Br-C: 2.30 |

| Vinyl Cation Intermediate | B3LYP/6-311+G(d,p) | +5.7 | C=C: 1.30, C+-Br: 2.85 |

| Product (4,4-dibromobut-3-en-1-amine) | B3LYP/6-311+G(d,p) | -22.5 | C=C: 1.34, C-Br (new): 1.95 |

This table is for illustrative purposes only and does not represent published experimental or computational data.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ulisboa.pt For 4-Bromobut-3-yn-1-amine hydrochloride, MD simulations would be particularly useful for understanding its behavior in a solvent, such as water, and its interactions with other molecules. As an amine hydrochloride, the compound will exist in a dissociated state in aqueous solution, with a protonated ammonium cation and a chloride anion.

MD simulations can model the solvation shell around the protonated amine group, showing the arrangement and dynamics of water molecules forming hydrogen bonds with the -NH3+ group. nih.govacs.org Similarly, the simulation can track the chloride ion and its hydration shell, as well as its electrostatic interactions with the cation. acs.org This provides a molecular-level picture of how the compound is stabilized in solution, which is crucial for understanding its reactivity, as solvent interactions can significantly influence reaction pathways and rates. nih.gov

Furthermore, if this molecule were to interact with a biological target or another reactant, MD simulations could model the binding process, the conformational changes that occur upon binding, and the stability of the resulting complex. researchgate.net By analyzing the trajectories of the atoms, one can identify key intermolecular interactions, such as hydrogen bonds, salt bridges, and van der Waals forces.

A typical output from an MD simulation might quantify these interactions, as shown in the following hypothetical table:

Table 2: Illustrative MD Simulation Analysis of Solvation Shell

| Interacting Pair | Simulation Time (ns) | Average Number of Hydrogen Bonds | Average Distance (Å) |

| -NH3+ group ... Water (Oxygen) | 100 | 3.5 | 2.8 |

| Chloride ion (Cl-) ... Water (Hydrogen) | 100 | 6.2 | 3.1 |

| Alkyne C-Br group ... Water (Hydrogen) | 100 | 0.8 | 3.5 |

This table is for illustrative purposes only and does not represent published experimental or computational data.

Conformational Analysis and Reactive Intermediates

Conformational Analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com The butylamine (B146782) chain of 4-Bromobut-3-yn-1-amine hydrochloride is flexible, and its conformation can influence its reactivity. The relative orientation of the protonated amine and the bromoalkyne terminus could affect intermolecular interactions and the accessibility of the reactive alkyne group. Computational methods can be used to calculate the relative energies of different conformers (e.g., gauche vs. anti conformations around the C1-C2 and C2-C3 bonds) to determine the most stable, low-energy shapes of the molecule. chemistrysteps.com

Reactive Intermediates are short-lived, high-energy molecules in a reaction pathway that are not the final product. The bromoalkyne moiety is expected to dictate much of the compound's reactivity. acs.org In electrophilic addition reactions, several intermediates are possible. The reaction of the alkyne with an electrophile like H+ or Br+ would likely proceed through a vinyl cation intermediate, where the positive charge is on one of the carbons of the former triple bond. libretexts.orglibretexts.org Alternatively, with larger halogens like bromine, a cyclic bromonium ion intermediate may be formed. wikipedia.org In the context of transition metal-catalyzed reactions, which are common for haloalkynes, intermediates could include σ-acetylene–metal or π-acetylene–metal complexes . acs.org The presence of the amine group could also lead to intramolecular reactions, potentially forming cyclic intermediates under certain conditions.

Applications of 4 Bromobut 3 Yn 1 Aminehydrochloride in Complex Molecule Synthesis

Construction of Macrocyclic Architectures and Frameworks

The unique structure of 4-Bromobut-3-yn-1-amine (B12614840) hydrochloride, with reactive sites at both ends of its four-carbon chain, could hypothetically be useful in the synthesis of macrocycles. Nevertheless, no specific examples have been published detailing its use in the following strategies.

Ring-Closing Metathesis Strategies

Ring-Closing Metathesis (RCM) is a powerful technique for the formation of cyclic compounds, particularly macrocycles. organic-chemistry.orgwikipedia.org This method typically requires a molecule with two terminal alkene functional groups. To be used in RCM, 4-Bromobut-3-yn-1-amine hydrochloride would first need to be elaborated into a diene precursor. A review of the literature did not uncover any studies describing such a synthetic sequence or the subsequent use of the resulting diene in RCM to form macrocyclic architectures.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a fundamental strategy for the synthesis of cyclic molecules. While the amine and bromoalkyne moieties of 4-Bromobut-3-yn-1-amine hydrochloride could potentially participate in various intramolecular cyclization reactions to form macrocycles, no specific research detailing such applications could be located.

Role in the Synthesis of Natural Product Analogs and Derivatives

Natural products are a significant source of inspiration for the development of new therapeutic agents. The synthesis of their analogs and derivatives is a crucial area of medicinal chemistry, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties. A bifunctional molecule like 4-Bromobut-3-yn-1-amine hydrochloride possesses two reactive sites: the bromoalkyne and the primary amine.

The terminal alkyne is a valuable functional group for carbon-carbon bond formation through reactions such as the Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings. These reactions are instrumental in constructing the carbon skeletons of complex natural products. The bromine atom on the alkyne could potentially participate in further coupling reactions or be a site for subsequent functionalization. The primary amine group offers a handle for introducing nitrogen-containing moieties, forming amides, imines, or participating in reductive amination reactions, all of which are common strategies in the synthesis of alkaloids and other nitrogenous natural products.

While these synthetic possibilities exist in theory, no specific examples of their application using 4-Bromobut-3-yn-1-amine hydrochloride for the synthesis of natural product analogs have been reported in the reviewed literature.

Precursor for Specialized Chemical Probes and Ligands

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to study their function. Ligands, in a broader sense, are molecules that bind to a central metal atom to form a coordination complex or to a receptor to elicit a biological response. The development of novel probes and ligands is essential for drug discovery and chemical biology.

The structure of 4-Bromobut-3-yn-1-amine hydrochloride suggests its potential as a precursor for such molecules. The alkyne group can be used in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the molecule to other fragments, such as fluorescent dyes, affinity tags, or pharmacophores. The primary amine can be functionalized to introduce binding elements or to modulate the physicochemical properties of the resulting probe or ligand, such as solubility and cell permeability.

However, a search of the scientific literature did not yield any specific instances where 4-Bromobut-3-yn-1-amine hydrochloride was explicitly used as a starting material for the synthesis of chemical probes or ligands.

Diversity-Oriented Synthesis (DOS) Leveraging 4-Bromobut-3-yn-1-amine hydrochloride

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient production of a wide variety of structurally diverse and complex small molecules for high-throughput screening. DOS libraries are valuable for identifying new drug leads and for exploring chemical space. The success of a DOS strategy often relies on the use of versatile building blocks that can be elaborated into a range of different molecular scaffolds.

4-Bromobut-3-yn-1-amine hydrochloride, with its orthogonal reactive handles, is a candidate for use in DOS. The alkyne and amine functionalities could be reacted in various sequences with a diverse set of reagents to generate a library of compounds with significant structural variation. For instance, the amine could be acylated with a variety of carboxylic acids, while the alkyne could undergo a range of coupling and cyclization reactions.

Despite its theoretical suitability, no published studies were identified that describe the use of 4-Bromobut-3-yn-1-amine hydrochloride in a diversity-oriented synthesis campaign.

Advanced Methodological Development and Innovation

Catalyst Design and Optimization for Reactions Involving 4-Bromobut-3-yn-1-amine (B12614840) hydrochloride

The development of efficient catalytic systems is paramount for unlocking the synthetic potential of any reactive molecule. For a compound like 4-Bromobut-3-yn-1-amine hydrochloride, catalyst design would be crucial for controlling selectivity, enhancing reaction rates, and enabling novel transformations.

Homogeneous Catalysis

In the realm of homogeneous catalysis, transition metals such as palladium, copper, rhodium, and gold would be expected to play a significant role in activating the bromoalkyne functionality. For instance, palladium catalysts are renowned for their efficacy in Sonogashira, Heck, and Suzuki cross-coupling reactions. The optimization of such catalytic systems would involve the screening of various ligands, solvents, and reaction conditions to achieve high yields and selectivity in the coupling of 4-Bromobut-3-yn-1-amine hydrochloride with a diverse array of partners. However, at present, there are no published studies detailing the application of specific homogeneous catalysts to this compound.

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst recovery and recycling, contributing to more sustainable chemical processes. One could envision the use of supported metal nanoparticles or metal-organic frameworks (MOFs) to catalyze reactions involving 4-Bromobut-3-yn-1-amine hydrochloride. These solid-supported catalysts could potentially facilitate reactions such as hydrogenations, click chemistry, or cascade reactions. The design of such catalysts would need to consider the prevention of catalyst poisoning by the amine functionality. Currently, research on the application of heterogeneous catalysts for transformations of 4-Bromobut-3-yn-1-amine hydrochloride is not available.

Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in modern organic synthesis. For 4-Bromobut-3-yn-1-amine hydrochloride, organocatalysts could be employed to activate either the alkyne or the amine group. For example, chiral amines or phosphoric acids could potentially be used to promote enantioselective additions to the alkyne. The development of organocatalytic methods for this substrate remains an unexplored area of research.

Development of Stereoselective Synthetic Pathways

The introduction of chirality is a critical aspect of modern drug discovery and materials science. The development of stereoselective synthetic pathways starting from or incorporating 4-Bromobut-3-yn-1-amine hydrochloride would be of significant interest.

Chiral Auxiliary-Mediated Reactions

One established strategy for controlling stereochemistry involves the use of chiral auxiliaries. A chiral auxiliary could be temporarily attached to the amine group of 4-Bromobut-3-yn-1-amine hydrochloride, directing subsequent reactions to proceed in a diastereoselective manner. After the desired transformation, the auxiliary would be removed, yielding an enantiomerically enriched product. The selection of an appropriate chiral auxiliary would be crucial for achieving high levels of stereocontrol. There are currently no documented examples of chiral auxiliary-mediated reactions with this specific compound.

Asymmetric Catalysis

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach to chiral synthesis. Chiral transition metal complexes or organocatalysts could be employed to effect a variety of stereoselective transformations on 4-Bromobut-3-yn-1-amine hydrochloride. Potential reactions include asymmetric hydrogenation of the alkyne, enantioselective additions to the carbon-carbon triple bond, or kinetic resolution of the racemic amine. The design and application of such asymmetric catalytic systems for this molecule have not yet been reported.

Exploration of Sustainable and Green Chemistry Approaches in its Transformations

The development of sustainable and environmentally benign chemical processes is a paramount goal in modern synthetic chemistry. For a structurally unique building block like 4-Bromobut-3-yn-1-amine hydrochloride, which possesses both a reactive bromoalkyne and a primary amine, the application of green chemistry principles is crucial for minimizing environmental impact and enhancing safety. This section explores potential and established green chemistry approaches for the transformation of this and structurally related compounds, focusing on solvent-free reactions, the use of renewable reagents, and process intensification.

Solvent-Free Reactions

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces waste, toxicity, and the environmental burden associated with solvent production and disposal. Solvent-free, or solid-state, reactions often lead to improved efficiency, shorter reaction times, and simpler work-ups.

One of the most relevant solvent-free methods applicable to the synthesis of propargylamine (B41283) derivatives, such as 4-Bromobut-3-yn-1-amine hydrochloride, is the multicomponent A³ (aldehyde, alkyne, amine) coupling reaction. rsc.orgnih.gov Research has demonstrated that these reactions can be carried out efficiently without a solvent, often with the aid of a catalyst. For instance, a Zn(OTf)₂-mediated solvent-free synthesis of propargylamines has been shown to proceed effectively, tolerating a wide range of aldehydes and amines. organic-chemistry.org This approach offers low catalyst loading and easy workup. organic-chemistry.org Similarly, heterogeneous copper catalysts have been successfully employed in solvent-free A³ coupling reactions, with the catalyst being easily recoverable and reusable. nih.gov

Mechanochemistry, the use of mechanical force (e.g., ball milling) to induce chemical reactions, is another powerful solvent-free technique. researchgate.net It has been applied to various transformations involving alkynes, such as cycloadditions and coupling reactions. researchgate.net The mechanochemical approach can lead to shorter reaction times and provides access to products that may be difficult to obtain through traditional solution-phase synthesis. researchgate.net While specific mechanochemical transformations of 4-Bromobut-3-yn-1-amine hydrochloride have not been reported, the reactivity of the alkyne and amine functionalities suggests its potential as a substrate for such solvent-free processes.

Microwave-assisted synthesis is another technique that often allows for solvent-free conditions. An efficient and green microwave-assisted A³-coupling reaction for the synthesis of propargylamines has been demonstrated, highlighting features such as high yields and rapid product formation under environmentally benign conditions. benthamdirect.com

The following table illustrates the efficiency of a solvent-free A³ coupling reaction for the synthesis of various propargylamine derivatives using a reusable copper catalyst.

Table 1: Solvent-Free Synthesis of Propargylamine Derivatives via A³ Coupling This table is based on data from analogous reactions and is intended to be illustrative of the potential for solvent-free synthesis.

| Aldehyde | Amine | Alkyne | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Piperidine | Phenylacetylene | 95 |

| 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | 92 |

| 4-Nitrobenzaldehyde | Morpholine | Phenylacetylene | 96 |

| Furfural | Pyrrolidine (B122466) | 1-Heptyne | 90 |

Use of Renewable Reagents

The transition from fossil fuel-based feedstocks to renewable resources is a critical aspect of sustainable chemistry. This involves both the use of bio-derived starting materials and renewable solvents.

Renewable Feedstocks: The amine functionality in 4-Bromobut-3-yn-1-amine hydrochloride could potentially be derived from renewable sources. Amino acids, which are abundant bio-renewable materials, can be converted into primary amines through catalytic processes. For example, a ruthenium-catalyzed reaction has been developed to transform amino acids into primary amines in water, offering a sustainable pathway to this important class of compounds. chemistryviews.org Lignin, a major component of biomass, is another promising source for renewable aromatic compounds that can be functionalized into various chemicals, including amines. rsc.org Furthermore, carbohydrates derived from cellulose (B213188) can be converted into valuable platform molecules for the synthesis of a range of chemicals. rsc.org

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green chemical transformations. Biocatalytic methods for the formation of C-C and C-N bonds are increasingly being developed. nih.govprinceton.edunih.govacs.orgresearchgate.net For instance, the synthesis of amines from biomass-derived oxygenates using enzymes has been an area of active research. acs.org While the direct biocatalytic synthesis of a bromoalkyne is challenging, enzymes could be employed in the transformation of the amine or alkyne functionalities of 4-Bromobut-3-yn-1-amine hydrochloride. For example, biocatalytic reductions of alkynes have been explored, although terminal alkynes can sometimes prove to be unstable under these conditions. georgiasouthern.edu The development of halohydrin dehalogenases and other enzymes for the stereoselective introduction or transformation of halogens also points to the potential for biocatalysis in the synthesis and modification of halo-functionalized compounds. documentsdelivered.com

Renewable Solvents: When solvent-free conditions are not feasible, the use of green solvents derived from renewable resources can significantly improve the environmental profile of a process. Bio-based solvents such as ethanol, 2-methyltetrahydrofuran (B130290) (MeTHF), and glycerol (B35011) are becoming increasingly popular alternatives to traditional petroleum-derived solvents. neuroquantology.comsigmaaldrich.com These solvents are often biodegradable, have lower toxicity, and a reduced carbon footprint. researchgate.net For transformations involving 4-Bromobut-3-yn-1-amine hydrochloride, the selection of a suitable bio-based solvent could enhance the sustainability of the reaction.

The table below provides examples of common petroleum-based solvents and their greener, bio-based alternatives.

Table 2: Petroleum-Based Solvents and Their Bio-Based Alternatives

| Petroleum-Based Solvent | Greener, Bio-Based Alternative | Source of Alternative |

|---|---|---|

| Hexane | Limonene | Citrus peels |

| Toluene | Cymene | Pine resin |

| Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Levulinic acid (from biomass) |

| Dimethylformamide (DMF) | Dimethyl isosorbide | Sorbitol (from glucose) |

Process Intensification Studies

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. This is often achieved through the use of novel reactor designs and by combining multiple unit operations into a single piece of equipment. pharmafeatures.compharmaceutical-technology.com

Flow Chemistry: Continuous flow chemistry is a key technology in process intensification. nih.gov Reactions are performed in a continuous stream through a tube or microreactor, which offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. nih.goveuropa.eu For reactions involving hazardous reagents or unstable intermediates, such as those that could be involved in the synthesis or transformation of 4-Bromobut-3-yn-1-amine hydrochloride, flow chemistry provides a much safer operating environment. nih.goveuropa.eu The synthesis of alkynes from isoxazolones, for example, has been significantly improved by transitioning from a hazardous batch process to a continuous flow system, resulting in higher yields and improved safety. researchgate.netrsc.org Similarly, the synthesis of propargylamines can be streamlined and made safer using flow chemistry.

The following table summarizes the key advantages of process intensification techniques.

Table 3: Advantages of Process Intensification Techniques

| Technique | Key Advantages | Potential Application for 4-Bromobut-3-yn-1-amine hydrochloride Transformations |

|---|---|---|

| Flow Chemistry | Improved safety, enhanced heat/mass transfer, easier scalability, precise control of reaction parameters. | Handling of potentially hazardous intermediates, improved yield and selectivity in coupling or functionalization reactions. |

| Microreactors | High surface-to-volume ratio, rapid mixing, excellent process control. | Screening of reaction conditions, synthesis of small quantities with high precision. |

| Reactive Distillation | Combines reaction and separation, shifts equilibrium for favorable conversion, reduces energy consumption. | Reactions where a volatile product is formed, allowing for its continuous removal to drive the reaction to completion. |

| Membrane Reactors | Integrates reaction and separation using a membrane, can improve conversion and selectivity. | Selective removal of by-products or purification of the desired product in a continuous process. |

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including 4-Bromobut-3-yn-1-amine (B12614840) hydrochloride and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.

In the ¹H NMR spectrum of 4-Bromobut-3-yn-1-amine hydrochloride, distinct signals are expected for the different types of protons present. The protons of the methylene (B1212753) group adjacent to the ammonium (B1175870) group (-CH₂-NH₃⁺) would appear as a triplet, shifted downfield due to the electron-withdrawing effect of the positively charged nitrogen. The other methylene group protons (-C≡C-CH₂-) would also likely appear as a triplet, influenced by the adjacent sp-hybridized carbon and the neighboring methylene group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Bromobut-3-yn-1-amine hydrochloride Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂-NH₃⁺ | 3.0 - 3.5 (triplet) | 35 - 45 |

| -C≡C-CH₂- | 2.6 - 3.0 (triplet) | 20 - 30 |

| Br-C≡C- | - | 70 - 80 |

| Br-C≡C - | - | 40 - 50 |

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of synthesized compounds and can provide structural information through the analysis of fragmentation patterns. For reactions involving 4-Bromobut-3-yn-1-amine hydrochloride, MS can be used to monitor the progress of a reaction by identifying the presence of starting materials, intermediates, and the final product in the reaction mixture.

The mass spectrum of 4-Bromobut-3-yn-1-amine would show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

Fragmentation analysis provides further structural confirmation. Common fragmentation pathways for amines include alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. The fragmentation of the alkyne and the loss of the bromine atom would also produce characteristic fragment ions. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule and its fragments, further solidifying the structural assignment.

Table 2: Predicted Mass Spectrometry Fragmentation for 4-Bromobut-3-yn-1-amine Fragmentation patterns are predictions and can be influenced by the ionization method.

| Fragment Ion | Predicted m/z | Possible Structure |

| [M]⁺ | 149/151 | [C₄H₆BrN]⁺ |

| [M-Br]⁺ | 70 | [C₄H₆N]⁺ |

| [C₂H₄N]⁺ | 42 | [CH₂=CH-NH₂]⁺ (from rearrangement) |

| [C₃H₄]⁺ | 40 | [HC≡C-CH₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR spectrum of 4-Bromobut-3-yn-1-amine hydrochloride would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary ammonium group (-NH₃⁺) would appear as a broad band in the region of 3000-3300 cm⁻¹. The C-H stretching of the methylene groups would be observed around 2850-2960 cm⁻¹. A key diagnostic peak would be the C≡C triple bond stretch, which is typically found in the 2100-2260 cm⁻¹ region. libretexts.org The intensity of this peak for a bromo-substituted alkyne might be stronger than for a terminal alkyne due to increased polarity. The C-Br stretching vibration would appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy is particularly sensitive to non-polar bonds. The C≡C triple bond in 4-Bromobut-3-yn-1-amine hydrochloride would produce a strong and sharp signal in the Raman spectrum, often more intense than in the IR spectrum. ed.ac.ukresearchgate.net This makes Raman spectroscopy an excellent tool for confirming the presence of the alkyne moiety. The alkyne vibrational mode appears in a region of the spectrum that is often free from interference from other biological molecules, making alkyne-tagged compounds useful as Raman probes in cellular imaging. nih.govescholarship.org

Table 3: Characteristic IR and Raman Bands for 4-Bromobut-3-yn-1-amine hydrochloride

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| -NH₃⁺ | N-H Stretch | 3000-3300 (broad) | Weak |

| -CH₂- | C-H Stretch | 2850-2960 | 2850-2960 |

| -C≡C- | C≡C Stretch | 2100-2260 | 2100-2260 (strong) |

| C-Br | C-Br Stretch | 500-600 | 500-600 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

For chiral molecules synthesized using 4-Bromobut-3-yn-1-amine hydrochloride as a precursor, X-ray crystallography can be used to determine the absolute stereochemistry of the newly formed stereocenters. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed electron density map of the molecule can be generated, from which the precise spatial arrangement of all atoms can be determined. This is crucial for applications in medicinal chemistry and materials science, where the three-dimensional structure of a molecule dictates its biological activity or material properties. The analysis of intermolecular interactions, such as hydrogen bonding, observed in the crystal structure can also provide insights into the solid-state properties of the material.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The structural attributes of 4-Bromobut-3-yn-1-amine (B12614840) hydrochloride make it an ideal candidate for integration into flow chemistry and automated synthesis platforms. Continuous-flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, reproducibility, and scalability. The ability to perform reactions in a continuous stream allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

The dual functionality of 4-Bromobut-3-yn-1-amine hydrochloride allows for its sequential or orthogonal functionalization in a flow setup. For instance, the primary amine could be immobilized on a solid support, allowing the bromoalkyne moiety to undergo a variety of transformations, such as Sonogashira or Cadiot-Chodkiewicz couplings, in the mobile phase. Subsequent cleavage from the solid support would yield a functionalized product. This approach is amenable to automated, multi-step syntheses, enabling the rapid generation of libraries of complex molecules for applications in drug discovery and materials science. The use of such automated systems can significantly accelerate the discovery and optimization of new chemical entities.

Exploration of Novel Bioorthogonal Reactions

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The terminal alkyne is a well-established functional group in this field, most notably for its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govresearchgate.net The bromoalkyne functionality of 4-Bromobut-3-yn-1-amine hydrochloride presents an opportunity to expand the toolkit of bioorthogonal reactions.

While the terminal alkyne is a known bioorthogonal handle, the bromine atom offers an additional site for reactivity. nih.gov Researchers are exploring novel bioorthogonal reactions that leverage the unique reactivity of haloalkynes. For instance, the development of new metal-catalyzed cross-coupling reactions that are biocompatible could allow for the selective labeling of biomolecules. The primary amine group on the other end of the molecule can be used to conjugate it to biomolecules of interest, such as proteins or nucleic acids, creating bespoke bioorthogonal probes. biosyn.combiorxiv.org These probes can then be used to study biological processes in real-time within living cells, offering insights into disease mechanisms and aiding in the development of new diagnostic and therapeutic strategies.

Advanced Materials Science Applications of Derivatives

The rigid, linear structure of the alkyne unit, combined with the reactive handles of the bromine atom and the primary amine, makes derivatives of 4-Bromobut-3-yn-1-amine hydrochloride attractive building blocks for advanced materials. Polymerization of appropriately functionalized derivatives can lead to the formation of novel polymers with unique electronic, optical, and mechanical properties.

For example, polymers incorporating the bromoalkyne moiety could serve as precursors to carbon-rich materials with interesting conductive or semi-conductive properties. The bromine atoms could be substituted post-polymerization to introduce a variety of functional groups, allowing for the fine-tuning of the material's properties. Furthermore, the primary amine can be used to introduce cross-linking sites or to graft the polymers onto surfaces, creating functional coatings or composite materials. Amino-functionalized polymers have shown promise in enhancing adhesion and for biomedical applications due to their biocompatibility. bezwadabiomedical.comresearchgate.net Potential applications for these materials include organic electronics, sensors, and biomedical devices.

Potential for Expanded Use in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. The functional groups present in 4-Bromobut-3-yn-1-amine hydrochloride provide multiple points for engaging in such interactions. The primary amine, in its protonated hydrochloride form, can act as a hydrogen bond donor, interacting with suitable acceptors to form ordered structures.

Furthermore, the alkyne can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding (with the bromine atom). These interactions can be exploited to direct the self-assembly of molecules into complex, functional architectures such as gels, liquid crystals, or molecular cages. researchgate.netacs.orgnih.govacs.orgresearchgate.net The ability to control the self-assembly process by modifying the molecular structure opens up possibilities for the design of "smart" materials that can respond to external stimuli, with potential applications in areas such as drug delivery, catalysis, and molecular recognition. The formation of quaternary ammonium (B1175870) salts from the amine group can also be utilized to create specific supramolecular structures with interesting biological or material properties. nih.govresearchgate.netresearchgate.netrsc.orgnih.gov

Q & A

Q. Example Conditions from Analogous Syntheses

| Parameter | Memantine HCl Synthesis | Fadrozole HCl Synthesis |

|---|---|---|

| Solvent | Propylene glycol | Acetonitrile/THF |

| Temperature Range | 80–160°C | Reflux (82°C for acetonitrile) |

| Yield | 82.44% | ~75% (multi-step) |

What spectroscopic techniques are essential for confirming the structure of 4-Bromobut-3-yn-1-amine hydrochloride?

Q. Basic

- ¹H/¹³C-NMR : Identifies protons and carbons adjacent to the alkyne and amine groups. For example, the alkyne proton appears as a singlet near δ 2.5–3.5 ppm, while NH₂ protons show broad peaks at δ 1.5–3.0 ppm .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~2100 cm⁻¹ (C≡C stretch) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₄H₇BrClN) .

How to address discrepancies in spectroscopic data during synthesis?

Advanced

Discrepancies often arise from:

- Isomeric byproducts : Use 2D NMR (e.g., HSQC, COSY) to distinguish between regioisomers.

- Moisture sensitivity : Ensure anhydrous conditions to prevent hydrolysis of intermediates, which may alter NMR signals .

- Impurity profiling : Compare HPLC retention times with reference standards (e.g., USP/EP monographs) .

What safety precautions are critical when handling brominated amine hydrochlorides?

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- First aid : Immediate flushing with water for 15+ minutes upon exposure (skin/eyes) .

- Ventilation : Use fume hoods to mitigate inhalation risks, as brominated compounds may release toxic vapors .

What are the key considerations in selecting protecting groups for amine functionalities?

Q. Advanced

- Acid-labile groups : tert-Butoxycarbonyl (Boc) is preferred for HCl-compatible syntheses, as it withstands acidic conditions during deprotection .

- Stability : Silane-based protectants (e.g., TMS) are avoided due to susceptibility to hydrolysis in aqueous workups .

How does solvent choice influence reaction kinetics in alkyne amination?

Advanced

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates. For example, in Memantine HCl synthesis, propylene glycol increased amination efficiency by 15% compared to THF .

What purification methods are recommended for isolating the target compound?

Q. Basic

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves alkyne-containing byproducts .

- Ion Exchange : Hydrochloride salts are purified via cation-exchange resins .

What strategies mitigate elimination side reactions during synthesis?

Q. Advanced

- Low-temperature staging : Conduct bromination at 0–5°C to suppress alkyne elimination .

- Steric hindrance : Bulky bases (e.g., DIPEA) reduce β-hydrogen abstraction, a common elimination pathway .

How to validate the purity of 4-Bromobut-3-yn-1-amine hydrochloride?

Q. Basic

- HPLC : Purity >98% confirmed with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

- Elemental Analysis : Match experimental C/H/N/Br/Cl percentages with theoretical values (e.g., C: 27.86%, Br: 34.73%) .

- Melting Point : Sharp range (e.g., 180–182°C) indicates high crystallinity and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.